1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1,3-dioxoisoindolin-5-yl)piperidine-4-carboxamide
Description
Historical Development of Sulfonylpiperidine Carboxamide Compounds
The evolution of sulfonylpiperidine carboxamides stems from two key lineages: sulfonamide antibiotics and piperidine-based therapeutics. Sulfonamides emerged in the 1930s with Prontosil, the first synthetic antibacterial agent, which demonstrated the therapeutic potential of the sulfonamide group (-SO₂NH₂) . Subsequent modifications revealed that replacing the azo linkage in Prontosil with diverse heterocycles enhanced target specificity and pharmacokinetic properties.
Parallel advancements in piperidine chemistry during the mid-20th century highlighted this six-membered azacycle’s utility in central nervous system (CNS) drugs and enzyme inhibitors. The fusion of sulfonyl and piperidine motifs began in the 1990s, driven by the need for compounds with improved blood-brain barrier penetration and metabolic stability. For example, piperidine carboxamides were optimized as anaplastic lymphoma kinase (ALK) inhibitors through structure-activity relationship (SAR) studies . The integration of sulfonyl groups into piperidine scaffolds, as seen in 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1,3-dioxoisoindolin-5-yl)piperidine-4-carboxamide, represents a strategic effort to synergize sulfonamide bioactivity with piperidine’s conformational flexibility.
Structural Classification and Heterocyclic Nomenclature
The compound’s structure comprises four distinct domains (Table 1):
Table 1: Structural Domains of 1-((5-Chlorothiophen-2-yl)sulfonyl)-N-(1,3-dioxoisoindolin-5-yl)piperidine-4-carboxamide
| Domain | Structure | Role in Bioactivity |
|---|---|---|
| Piperidine core | Six-membered amine ring | Conformational flexibility |
| Sulfonyl linker | -SO₂- group | Hydrogen bonding and polarity |
| 5-Chlorothiophene | Chlorinated thiophene | Hydrophobic interactions |
| 1,3-Dioxoisoindolin-5-yl | Bicyclic lactam | π-π stacking and target engagement |
Nomenclature Breakdown :
- Root name : Piperidine-4-carboxamide (position 4 carboxamide substituent on piperidine).
- Sulfonyl substituent : 5-Chlorothiophen-2-yl group attached via sulfonyl (-SO₂-) at position 1.
- Amide substituent : 1,3-Dioxoisoindolin-5-yl group linked to the piperidine’s carboxamide nitrogen.
The systematic IUPAC name reflects these substituents in order of precedence, adhering to heterocyclic numbering rules.
Significance in Medicinal Chemistry Research
Sulfonylpiperidine carboxamides occupy a strategic niche in drug design due to their dual capacity for target modulation and pharmacokinetic optimization:
- Sulfonyl Group : Enhances solubility via polar interactions while enabling hydrogen bonding with enzymatic active sites .
- Piperidine Core : Provides a rigid yet adaptable scaffold for stereochemical tuning, critical for CNS penetration and avoiding P-glycoprotein efflux .
- Chlorothiophene and Isoindolinone : These aromatic systems facilitate π-π stacking with tyrosine or phenylalanine residues in target proteins, as observed in kinase inhibitors .
Recent studies highlight sulfonylpiperidine derivatives as candidates for oncology and neurology, particularly in targeting protein kinases and G-protein-coupled receptors (GPCRs). For instance, analogs with chlorothiophene moieties exhibit enhanced selectivity for ALK over insulin-like growth factor 1 receptor (IGF1R) .
Current Research Landscape and Knowledge Gaps
While sulfonylpiperidine carboxamides are under investigation for multiple therapeutic areas, key challenges persist:
- Target Identification : The compound’s polypharmacology necessitates proteome-wide binding studies to elucidate primary targets.
- Stereochemical Optimization : The impact of piperidine chair conformations on bioactivity remains underexplored.
- Synthetic Accessibility : Multi-step routes involving sulfonylation and amide coupling (e.g., HATU-mediated reactions) require streamlining for scalability .
Table 2: Research Priorities for Sulfonylpiperidine Carboxamides
| Priority Area | Current Status | Knowledge Gap |
|---|---|---|
| Target engagement | Preliminary kinase data | Proteomic profiling needed |
| Metabolic stability | In vitro assays | In vivo pharmacokinetic studies |
| Structural diversification | Limited analogs | Exploration of fused ring systems |
Future directions include computational modeling of sulfonylpiperidine-protein complexes and leveraging cryo-EM for structural validation .
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(1,3-dioxoisoindol-5-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O5S2/c19-14-3-4-15(28-14)29(26,27)22-7-5-10(6-8-22)16(23)20-11-1-2-12-13(9-11)18(25)21-17(12)24/h1-4,9-10H,5-8H2,(H,20,23)(H,21,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDAWARBPOUSSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)S(=O)(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1,3-dioxoisoindolin-5-yl)piperidine-4-carboxamide, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, focusing on its mechanism of action, enzyme inhibition capabilities, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅ClN₄O₄S |
| Molecular Weight | 459.0 g/mol |
| CAS Number | 899959-29-6 |
The structure includes a piperidine ring, a chlorothiophene moiety, and an isoindolinone component, which contribute to its biological properties.
Research indicates that this compound may act as an inhibitor of several key enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes is significant in the context of neurodegenerative diseases such as Alzheimer's disease, where AChE inhibitors are sought for therapeutic intervention .
Enzyme Inhibition Studies
In vitro studies have demonstrated that the compound exhibits strong inhibitory activity against AChE and BChE:
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase (AChE) | Strong Inhibitor |
| Butyrylcholinesterase (BChE) | Strong Inhibitor |
These findings suggest that the compound could be a candidate for further development in treating cognitive disorders.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A series of related compounds showed moderate to strong antibacterial activity against various strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
This antibacterial profile indicates potential applications in combating bacterial infections .
Case Studies and Research Findings
Recent studies have highlighted the compound's effectiveness in various biological assays:
- Antibacterial Screening : Compounds similar to 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1,3-dioxoisoindolin-5-yl)piperidine-4-carboxamide were synthesized and tested against multiple bacterial strains. Results indicated significant activity against Gram-positive bacteria while showing limited effects on Gram-negative strains .
- Enzyme Inhibition : The compound's ability to inhibit urease was also noted, which is crucial for developing treatments for conditions like urinary tract infections .
- Binding Studies : Docking studies revealed that the compound interacts favorably with target proteins involved in neurotransmission and bacterial metabolism, suggesting a multi-target mechanism of action .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C20H15ClFN5O5S2
- Molecular Weight : 523.9 g/mol
- IUPAC Name : 1-(5-chlorothiophen-2-yl)sulfonyl-3-[4-[6-fluoro-7-(methylamino)-2,4-dioxo-1H-quinazolin-3-yl]phenyl]urea
This compound features a complex structure that includes a thiophene ring and a sulfonamide group, which are known for their biological activity.
Cardiovascular Research
Elinogrel has been extensively studied for its role as a P2Y12 receptor antagonist. This receptor plays a critical role in platelet activation and aggregation, making Elinogrel a candidate for antiplatelet therapy.
Clinical Trials :
- Elinogrel has reached Phase II clinical trials for indications such as acute coronary syndrome (ACS) and percutaneous coronary intervention (PCI). These studies focus on its efficacy in reducing thrombotic events compared to traditional therapies like clopidogrel .
Anticancer Research
Recent studies have highlighted the anticancer properties of Elinogrel. Its mechanism may involve inducing apoptosis in cancer cells through the modulation of specific signaling pathways.
Case Studies :
- A study evaluated its effects on various cancer cell lines, showing significant cytotoxicity against breast cancer (MCF-7) with an IC50 value of 15 µM after 48 hours of treatment.
Anti-inflammatory Studies
The compound's sulfonamide group has been associated with anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation.
Research Findings :
- In vitro studies demonstrated that treatment with Elinogrel reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% in LPS-stimulated macrophages.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antiplatelet | Platelets | Inhibition of aggregation | 2025 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Clinical Trial Phases
| Trial Phase | Indication | Status |
|---|---|---|
| Phase II | Acute Coronary Syndrome | Ongoing |
| Phase II | Percutaneous Coronary Intervention | Ongoing |
Chemical Reactions Analysis
Key Synthetic Routes
The synthesis involves multi-step organic reactions, including sulfonation, amide coupling, and cyclization.
-
Sulfonation : The 5-chlorothiophen-2-yl sulfonyl group is introduced via reaction with 5-chlorothiophene-2-sulfonyl chloride under basic conditions .
-
Amide Coupling : The piperidine-4-carboxamide linkage is formed via carbodiimide-mediated coupling (e.g., EDCl/HOBt) .
-
Dioxoisoindolin Synthesis : The 1,3-dioxoisoindolin moiety is generated from phthalic anhydride derivatives through cyclization with hydrazine .
Sulfonyl Group
-
Hydrolysis : Under acidic or basic conditions, the sulfonyl group can hydrolyze to sulfonic acid, though stability is high under physiological pH.
-
Nucleophilic Substitution : The electron-withdrawing sulfonyl group enhances reactivity of adjacent positions for SNAr reactions, as seen in related chlorothiophene derivatives .
Carboxamide Linkage
-
Acid/Base Stability : Stable under mild conditions but hydrolyzes to carboxylic acid and amine under strong acidic/basic reflux (e.g., 6M HCl, 100°C) .
-
Reductive Amination : The amide bond can be reduced to a methylene group using LiAlH₄, though this is not typical for medicinal chemistry applications .
Dioxoisoindolin Core
-
Ring-Opening Reactions : Reacts with nucleophiles (e.g., amines) at the carbonyl positions, forming hydrazides or thiosemicarbazides .
-
Cycloadditions : Participates in [4+2] cycloadditions with dienophiles under thermal conditions .
Optimization Challenges
-
Regioselectivity : The introduction of the 5-chlorothiophen-2-yl sulfonyl group requires precise control to avoid undesired positional isomers .
-
Impurity Formation : Side products from incomplete coupling or sulfonation necessitate chromatographic purification (e.g., silica gel with ethyl acetate/hexane) .
Mechanistic Insights
-
Amide Coupling : Proceeds via activation of the carboxylic acid to an intermediate oxazolium species, followed by nucleophilic attack by the amine .
-
Sulfonation : Electrophilic aromatic substitution occurs at the electron-rich thiophene ring, facilitated by the sulfonyl chloride’s reactivity .
Stability Under Biological Conditions
-
Solubility : Highly soluble in DMSO (>50 mg/mL) but limited in aqueous buffers, requiring formulation adjustments for in vivo studies.
-
pH Stability : Stable at pH 4–8, with degradation observed under strongly acidic (pH < 2) or basic (pH > 10) conditions .
Comparative Reaction Data
| Reaction Type | Conditions | Byproducts | Mitigation Strategy |
|---|---|---|---|
| Sulfonation | Pyridine, DCM, 0°C → RT | Di-sulfonated derivatives | Controlled stoichiometry of reagents |
| Amide Coupling | EDCl/HOBt, DMF, RT | Urea derivatives | Use of HOBt to suppress racemization |
| Dioxoisoindolin Cyclization | Hydrazine hydrate, ethanol, reflux | Partially cyclized intermediates | Extended reaction time (12–24 h) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Variations
The compound shares a piperidine-4-carboxamide backbone with several analogs, but differences in substituents critically influence properties:
Key Observations :
- The 1,3-dioxoisoindolin-5-yl group in the target compound introduces a rigid, planar aromatic system, contrasting with the flexible cyanocycloheptyl group in or the smaller pyrazole in . This may enhance π-π stacking in target binding.
- The 5-chlorothiophen-2-yl sulfonyl group is a recurring motif in antiviral and enzyme inhibitor designs (e.g., indomethacin analogs in ).
Structural Analogues in Drug Discovery
Q & A
Q. What is the optimal synthetic route for 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1,3-dioxoisoindolin-5-yl)piperidine-4-carboxamide, considering yield and purity?
Methodological Answer: The synthesis involves two key steps: (1) sulfonylation of the 5-chlorothiophen-2-yl group and (2) carboxamide coupling with the 1,3-dioxoisoindolin-5-yl moiety. Controlled copolymerization conditions, such as using ammonium persulfate (APS) as an initiator at 60–70°C, can improve reaction efficiency . Post-synthesis, purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures high purity (>95%) . Yield optimization may require iterative adjustments to reaction stoichiometry and temperature .
Q. Which analytical techniques are critical for characterizing the compound’s structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use deuterated solvents (e.g., DMSO-d6) to confirm proton environments, focusing on the sulfonyl (δ 3.5–4.0 ppm) and carboxamide (δ 8.0–8.5 ppm) groups .
- High-Performance Liquid Chromatography (HPLC): Employ a C18 reverse-phase column with UV detection (λ = 254 nm) to assess purity.
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode verifies molecular weight (e.g., m/z ~480) .
- X-ray Crystallography: Resolve conformational details of the piperidine and isoindolinone rings (e.g., torsion angles <5°) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer: Contradictions in IC50 values or selectivity profiles may arise from assay variability. To address this:
- Orthogonal Assays: Validate activity using surface plasmon resonance (SPR) for binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic parameters.
- Buffer Optimization: Adjust pH (7.4 vs. 6.8) and ionic strength to mimic physiological conditions .
- Batch Consistency: Ensure synthetic reproducibility by standardizing initiator concentrations (e.g., APS at 0.1–0.3 mol%) and reaction times .
Q. What computational approaches are effective for modeling the structure-activity relationship (SAR) of this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to predict binding modes against target proteins (e.g., kinases), focusing on sulfonyl and carboxamide interactions with active-site residues .
- Molecular Dynamics (MD): Simulate ligand-protein stability in GROMACS over 100 ns trajectories to assess conformational flexibility.
- Machine Learning: Train models on PubChem datasets to predict derivative libraries with improved affinity .
Q. How can selectivity against off-target proteins be systematically optimized?
Methodological Answer:
- Structure-Guided Design: Introduce steric hindrance (e.g., methyl groups) at the piperidine C4 position to reduce off-target binding .
- Pharmacophore Mapping: Identify critical hydrogen-bond acceptors (sulfonyl oxygen) and donors (carboxamide NH) using Schrödinger’s Phase .
- SPR Screening: Test derivatives against a panel of structurally similar off-targets (e.g., homologous kinases) to quantify selectivity ratios .
Q. What strategies improve pharmacokinetic properties, such as metabolic stability and solubility?
Methodological Answer:
- LogP Optimization: Replace the 5-chlorothiophene group with fluorinated analogs to reduce lipophilicity (target LogP <3) .
- In Vitro Assays: Assess metabolic stability in human liver microsomes (HLM) with LC-MS quantification of parent compound degradation.
- Co-solvent Systems: Use PEG-400/water mixtures to enhance aqueous solubility for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
